molecular formula C8H14N2O2 B8130325 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B8130325
M. Wt: 170.21 g/mol
InChI Key: AZVKDTFBRBHNLZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic aromatic organic compounds, containing two nitrogen atoms at positions 1 and 2 in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol can be synthesized through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:

  • Oxidation: The methoxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-one (carboxylic acid derivative)

  • Reduction: 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazoline

  • Substitution: Various substituted pyrazoles depending on the reagents used

Scientific Research Applications

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a ligand for metal ions, potentially influencing biological processes.

  • Medicine: Pyrazole derivatives are known for their pharmacological properties, and this compound could be explored for its potential therapeutic effects.

  • Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to metal ions through coordination bonds, influencing the metal's reactivity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol can be compared to other pyrazole derivatives, such as:

  • Pyrazole: The simplest pyrazole without any substituents.

  • 3,5-Dimethylpyrazole: A pyrazole with two methyl groups at positions 3 and 5.

  • 1-Methyl-3,5-dimethylpyrazole: A pyrazole with a methyl group at position 1 in addition to the methyl groups at positions 3 and 5.

Uniqueness: The presence of the methoxyethyl group distinguishes this compound from other pyrazole derivatives, potentially altering its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6-8(11)7(2)10(9-6)4-5-12-3/h11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVKDTFBRBHNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCOC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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